Enantioselective Potency in Antiplatelet Activity: (R,R) vs (S,S) and Meso Isomers
In a direct head-to-head comparison, the (R,R)-enantiomer of a bis-nipecotamide derivative, which contains the (R)-nipecotamide scaffold, demonstrated a 10-fold higher potency in inhibiting collagen-induced human platelet aggregation compared to its (S,S)-antipode (IC50 = 0.96 μM vs. ~9.6 μM) [1]. This stereospecificity confirms that the (R)-configuration is critical for maximal therapeutic effect in antithrombotic applications, making (R)-Nipecotamide(1+) the essential chiral building block for developing the most potent candidates.
| Evidence Dimension | Inhibition of collagen-induced human platelet aggregation |
|---|---|
| Target Compound Data | Compound 2C-(+) (contains (R)-nipecotamide scaffold), IC50 = 0.96 μM |
| Comparator Or Baseline | Compound 2A-(-) (contains (S)-nipecotamide scaffold), IC50 = ~9.6 μM; meso diastereomer 2B-(0) had intermediate activity. |
| Quantified Difference | 10-fold more potent |
| Conditions | In vitro assay with human platelets |
Why This Matters
This 10-fold potency difference directly impacts the effective dose required in vivo, making the (R)-enantiomer a far more attractive and cost-effective starting point for drug development.
- [1] Gollamudi, R., et al. (1993). Enantioselective antiplatelet actions of nipecotamides. Thrombosis Research, 69(4), 361-367. View Source
